3-Fluoro-4,5-dimethylbenzoic acid
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Overview
Description
3-Fluoro-4,5-dimethylbenzoic acid: is an organic compound belonging to the class of benzoic acids It is characterized by the presence of a fluorine atom at the third position and two methyl groups at the fourth and fifth positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: One common method for synthesizing 3-Fluoro-4,5-dimethylbenzoic acid involves the aromatic substitution of a suitable precursor. For instance, starting with 3-fluorotoluene, the methyl groups can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Oxidation: Another route involves the oxidation of 3-fluoro-4,5-dimethyltoluene using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where the precursor compounds are oxidized under controlled conditions to yield the desired product. The choice of oxidizing agent and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-4,5-dimethylbenzoic acid can undergo further oxidation reactions to form various derivatives. For example, oxidation with strong oxidizing agents can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction of this compound can yield the corresponding alcohol or aldehyde, depending on the reducing agent and conditions used.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 3-Fluoro-4,5-dimethylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its unique properties make it a valuable tool for investigating enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorine atom can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Fluoro-4,5-dimethylbenzoic acid depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
3-Fluoro-4-methylbenzoic acid: Similar structure but with only one methyl group.
4-Fluoro-3,5-dimethylbenzoic acid: Similar structure but with the fluorine atom at a different position.
3-Chloro-4,5-dimethylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 3-Fluoro-4,5-dimethylbenzoic acid is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4,5-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFCSGCTGDQWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427404-89-4 |
Source
|
Record name | 3-fluoro-4,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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